N-Amino-1H-imidazole-1-carboximidamide

Descripción general

Descripción

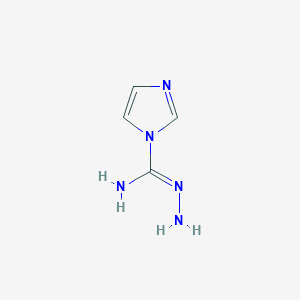

N-Amino-1H-imidazole-1-carboximidamide is a versatile small molecule scaffold with a molecular weight of 125.13 g/mol . It is also known by its IUPAC name, 1H-imidazole-1-carboximidohydrazide . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-1H-imidazole-1-carboximidamide typically involves the cyclization of amido-nitriles under mild reaction conditions . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Amino-1H-imidazole-1-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are generally carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized imidazole derivative, while reduction could produce a reduced form of the compound .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anticancer Activity

N-Amino-1H-imidazole-1-carboximidamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of imidazole compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, novel derivatives synthesized from imidazole scaffolds demonstrated significant inhibition of cancer cell growth, with some compounds showing IC50 values in the nanomolar range against pancreatic and lung cancer cells . The mechanism of action is believed to involve direct interaction with nucleic acids, leading to disruption of cancer cell proliferation.

1.2 Inhibition of Kinases

The compound has been identified as a hinge binder in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies. A study highlighted a derivative containing this compound that exhibited strong selectivity and efficacy against BTK, indicating its potential as a therapeutic option for B-cell lymphomas . This represents a significant advancement in the search for selective kinase inhibitors that minimize off-target effects.

1.3 Antimicrobial Properties

Research has also explored the antimicrobial properties of imidazole derivatives, including this compound. In vitro studies have shown effectiveness against various bacterial strains and even Mycobacterium tuberculosis, suggesting its utility in developing new antimicrobial agents . The compound's ability to inhibit vital mycobacterial enzymes further supports its potential in treating tuberculosis.

Biological Evaluation

Numerous studies have evaluated the biological activities associated with this compound:

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Pancreatic adenocarcinoma | 0.004 - 0.046 | Direct nucleic acid interaction |

| BTK Inhibition | B-cell lymphoma lines | Not specified | Selective binding to BTK |

| Antimicrobial | Various bacterial strains | Not specified | Inhibition of mycobacterial enzymes |

These findings indicate that this compound and its derivatives hold substantial promise as multi-functional therapeutic agents.

Case Studies

Several case studies have documented the successful application of this compound derivatives:

- Case Study on BTK Inhibitors: A study reported on a specific derivative that not only inhibited BTK effectively but also showed favorable pharmacokinetic properties in vivo, suggesting its potential for clinical application in treating B-cell malignancies .

- Antimicrobial Evaluation: Another study focused on synthesizing a series of imidazole derivatives which were tested against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into their clinical applications .

Mecanismo De Acción

The exact mechanism of action of N-Amino-1H-imidazole-1-carboximidamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells . These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-Amino-1H-imidazole-1-carboximidamide include:

Aminoimidazole carboxamide: This compound shares a similar imidazole core structure and is used in similar applications.

5-Aminoimidazole-4-carboxamide: Another related compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Actividad Biológica

N-Amino-1H-imidazole-1-carboximidamide, a compound belonging to the imidazole family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring with amino and carboximidamide functional groups. This unique structure allows for various chemical interactions, influencing its reactivity and biological activity. The compound's ability to participate in hydrogen bonding and electrostatic interactions is critical for its biological functions.

The mechanisms through which this compound exhibits its biological activity are still under investigation. However, preliminary studies suggest that it interacts with several molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, its structural components may facilitate binding to active sites of target proteins, leading to modulation of their activity.

Antioxidant Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit excellent antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound has shown moderate antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infections caused by resistant strains .

Inhibition of Enzymes

The compound has been explored for its inhibitory effects on specific enzymes. For instance, it has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. This inhibition could lead to new therapeutic strategies for treating various cancers .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various imidazole derivatives, this compound was found to significantly reduce oxidative stress markers in cell cultures. This suggests its potential as a therapeutic agent in oxidative stress-related pathologies .

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory concentrations (IC50 values) that indicate its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

N'-aminoimidazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWZHVUNZBUCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.